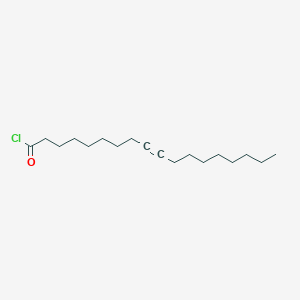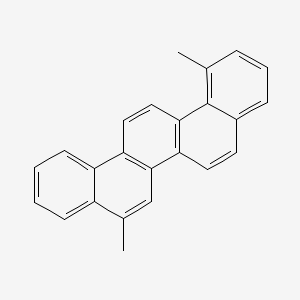
Octadec-9-ynoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-9-ynoyl chloride is an organic compound with the molecular formula C18H31ClO. It is a derivative of octadecynoic acid, where the hydroxyl group (-OH) is replaced by a chlorine atom (-Cl). This compound is part of the acyl chloride family, known for their reactivity and utility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadec-9-ynoyl chloride can be synthesized through the reaction of octadecynoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to produce the acyl chloride, sulfur dioxide (SO2), and hydrogen chloride (HCl) gases . The general reaction is as follows:
C18H31COOH+SOCl2→C18H31COCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of acyl chlorides like this compound often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These methods are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Octadec-9-ynoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Reduction: Can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Reacts with water to form octadecynoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolyzes to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Octadec-9-ynoyl chloride has various applications in scientific research:
Biology: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of octadec-9-ynoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Octadec-9-ynoyl chloride can be compared with other acyl chlorides such as:
Octadec-9-enoyl chloride: Similar in structure but contains a double bond instead of a triple bond.
Oleoyl chloride: Another long-chain acyl chloride with a double bond at the 9th position.
Uniqueness
The presence of a triple bond in this compound makes it more reactive compared to its counterparts with double bonds. This unique feature allows for different reactivity patterns and applications in organic synthesis.
Propriétés
Numéro CAS |
60010-36-8 |
|---|---|
Formule moléculaire |
C18H31ClO |
Poids moléculaire |
298.9 g/mol |
Nom IUPAC |
octadec-9-ynoyl chloride |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3 |
Clé InChI |
NPWLNKSBFYNORS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)

![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)

![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)


![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)

![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)

